(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile
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Overview
Description
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone, followed by the introduction of a nitrile group. One common method involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde in the presence of a base, such as triethylamine, to form the intermediate Schiff base. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of (2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of protein kinases, affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one
- (2Z)-2-amino-N-(4-chlorophenyl)-2-(hydroxyimino)ethanamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(2Z)-4-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile stands out due to its specific structural features, such as the presence of both a chlorinated phenyl group and a nitrile group.
Properties
IUPAC Name |
(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-5-11(16)8(6-14)7-15-10-3-1-9(13)2-4-10/h1-4,7,15H,5H2/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHJLTOWLXHLFF-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C#N)\C(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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